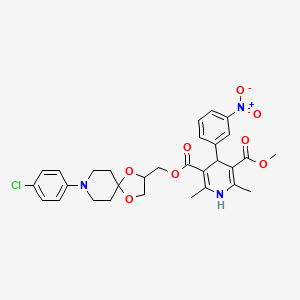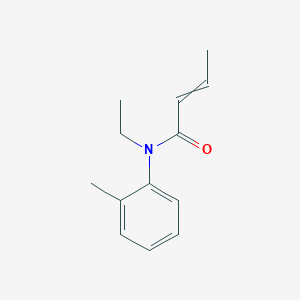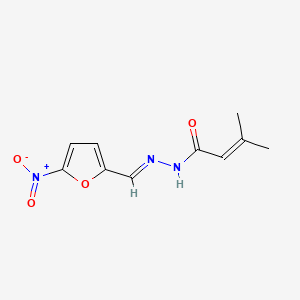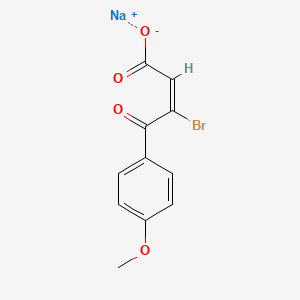
Cytembena
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromebromic acid, also known as hydrogen bromate, is an oxoacid with the molecular formula HBrO₃. It is a colorless solution that turns yellow at room temperature as it decomposes to bromine. Bromebromic acid is a powerful oxidizing agent and is commonly used in various chemical reactions, including the Belousov–Zhabotinsky reactions .
Aplicaciones Científicas De Investigación
Bromebromic acid has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Bromebromic acid is used in biochemical assays and experiments involving oxidation-reduction reactions.
Safety and Hazards
Métodos De Preparación
Bromebromic acid is typically prepared by reacting barium bromate with sulfuric acid. The reaction is as follows: [ \text{Ba(BrO}_3\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HBrO}_3 + \text{BaSO}_4 ] Barium sulfate is insoluble in water and forms a precipitate, allowing the aqueous bromebromic acid to be decanted and separated .
Análisis De Reacciones Químicas
Bromebromic acid undergoes various types of chemical reactions, including:
Oxidation: Bromebromic acid is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to bromous acid (HBrO₂) or bromine (Br₂) under certain conditions.
Substitution: Bromebromic acid can participate in substitution reactions, where the bromate ion (BrO₃⁻) is replaced by other ions or molecules.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of bromebromic acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. The molecular targets and pathways involved in its action depend on the specific reactions and applications in which it is used .
Comparación Con Compuestos Similares
Bromebromic acid is similar to other oxoacids of halogens, such as chloric acid (HClO₃) and iodic acid (HIO₃). bromebromic acid is unique in its specific reactivity and stability. It is a stronger oxidizing agent compared to iodic acid but less reactive than chloric acid. Similar compounds include:
- Chloric acid (HClO₃)
- Iodic acid (HIO₃)
- Perbromic acid (HBrO₄)
These compounds share similar chemical properties but differ in their reactivity and applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cytembena involves the condensation of two molecules of 2-cyano-3-(4-methoxyphenyl)acrylonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "2-cyano-3-(4-methoxyphenyl)acrylonitrile", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-cyano-3-(4-methoxyphenyl)acrylonitrile (1.0 g) in methanol (20 mL) and add sodium hydroxide (0.5 g).", "Step 2: Heat the mixture at reflux for 24 hours.", "Step 3: Allow the reaction mixture to cool and filter the precipitated product.", "Step 4: Wash the product with water and recrystallize from methanol to obtain pure Cytembena." ] } | |
Número CAS |
21739-91-3 |
Fórmula molecular |
C11H9BrO4 |
Peso molecular |
285.09 g/mol |
Nombre IUPAC |
(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6+ |
Clave InChI |
UPZFHUODAYGHDZ-RMKNXTFCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br |
SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+] |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
Apariencia |
Solid powder |
melting_point |
500 to 505 °F (NTP, 1992) |
Otros números CAS |
21739-91-3 |
Descripción física |
Cytembena is a white to off-white powder. (NTP, 1992) |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
50 to 100 mg/mL at 70 °F (NTP, 1992) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
11-1933 bromebric acid bromebric acid, (E)-isomer bromebric acid, sodium salt bromebric acid, sodium salt, (E)-isomer bromebric acid, sodium salt, (Z)-isomer Cytembena Mebryl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





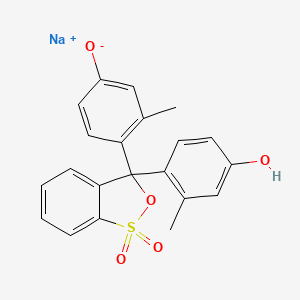
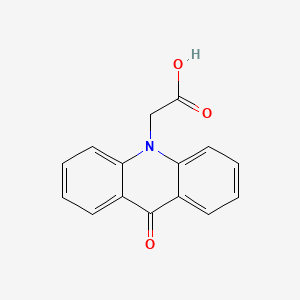
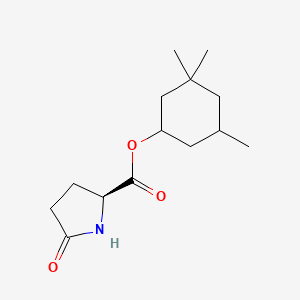
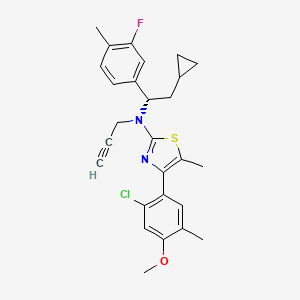
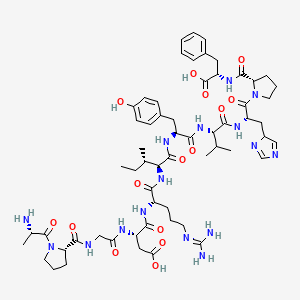
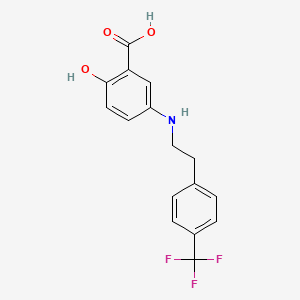
![Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-](/img/structure/B1669620.png)


